2-cyano-N-(4-ethylphenyl)-3-[7-methyl-2-(morpholin-4-yl)quinolin-3-yl]prop-2-enamide
Description
This compound features a quinoline core substituted at the 3-position with a 2-cyano-3-(4-ethylphenyl)prop-2-enamide group and at the 2-position with a morpholin-4-yl moiety. The 7-methyl substituent on the quinoline ring enhances steric and electronic properties, while the morpholine group improves solubility and pharmacokinetic profiles .
Properties
IUPAC Name |
2-cyano-N-(4-ethylphenyl)-3-(7-methyl-2-morpholin-4-ylquinolin-3-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O2/c1-3-19-5-8-23(9-6-19)28-26(31)22(17-27)16-21-15-20-7-4-18(2)14-24(20)29-25(21)30-10-12-32-13-11-30/h4-9,14-16H,3,10-13H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGBUBDEGXEWRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=CC2=C(N=C3C=C(C=CC3=C2)C)N4CCOCC4)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-cyano-N-(4-ethylphenyl)-3-[7-methyl-2-(morpholin-4-yl)quinolin-3-yl]prop-2-enamide is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a cyano group, an ethylphenyl moiety, and a morpholine ring attached to a quinoline scaffold. The structural complexity contributes to its potential interactions with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant biological activities, including anticancer, antimicrobial, and antioxidant effects. The following sections detail specific findings related to the biological activity of this compound.
Anticancer Activity
Recent studies have highlighted the anticancer properties of quinoline derivatives, including those similar to This compound . For instance:
-
Mechanism of Action :
- The compound is believed to induce apoptosis in cancer cells by modulating key apoptotic pathways. Specifically, it may enhance the expression of caspases, such as caspase 3, which play a crucial role in programmed cell death .
- Docking studies have shown favorable interactions with receptors involved in cancer progression, indicating potential as a therapeutic agent against various cancer types .
-
In Vivo Studies :
- In vivo evaluations using animal models demonstrated significant reductions in tumor volume when treated with related compounds. For example, sodium salts derived from similar structures exhibited promising results against Ehrlich ascites carcinoma (EAC) cells .
- Histopathological examinations confirmed that these compounds improved organ health without adverse effects, suggesting a favorable safety profile .
Antioxidant Properties
The antioxidant activity of quinoline derivatives is another area of interest. Compounds structurally related to This compound have shown the ability to scavenge free radicals and reduce oxidative stress in cellular models . This property is vital for preventing cellular damage and may contribute to their anticancer effects.
Comparative Analysis
To better understand the biological activity of This compound , a comparison with other related compounds can be useful. The following table summarizes key findings:
Case Studies
A notable case study involved the evaluation of a sodium salt derivative of a related compound against EAC cells in female mice. The study reported:
Scientific Research Applications
Overview
2-cyano-N-(4-ethylphenyl)-3-[7-methyl-2-(morpholin-4-yl)quinolin-3-yl]prop-2-enamide is a synthetic compound notable for its diverse applications in scientific research, particularly within the fields of medicinal chemistry and pharmacology. Its unique structural features, including a cyano group and a quinoline moiety, contribute to its biological activity, making it a subject of interest in drug discovery and development.
Anticancer Activity
Research has demonstrated that compounds similar to this compound exhibit significant anticancer properties. The compound's ability to inhibit key enzymes involved in cancer cell proliferation is a focal point of investigation. For instance, studies indicate that derivatives of quinoline can effectively inhibit dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis, thereby exerting anticancer effects .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may inhibit various bacterial strains, although detailed data on minimum inhibitory concentrations (MIC) are still required . The presence of the cyano group enhances its reactivity with biological targets, potentially leading to effective antimicrobial agents.
Enzyme Inhibition
This compound may act as an enzyme inhibitor. Research indicates that it can disrupt interactions between menin and Mixed Lineage Leukemia 1 (MLL1), which is significant in treating acute leukemia . This enzyme inhibition mechanism highlights its potential therapeutic applications in oncology.
Case Studies and Research Findings
Comparison with Similar Compounds
Chromone-Based Analogs
Compounds 1–4 from include a 4-oxo-4H-chromen-3-yl scaffold instead of quinoline. For example:
- 1: 2-cyano-3-(4-oxo-4H-chromone-3-yl)prop-2-enamide
- 4 : 5-[(4-oxo-4H-chromen-3-yl)methylidene]-2-sulfido-6-thioxo-2-(4-methoxyphenyl)-1,3,2-diazaphosphinan-4-one
Key Differences :
- Quinoline vs. Chromone: The quinoline core in the target compound provides a larger aromatic surface for π-π stacking interactions, which may enhance binding to hydrophobic enzyme pockets compared to chromones.
Quinoline Derivatives from Patent Literature ()
Patented analogs include:
- (E)-4-bromo-N-(4-(3-chloro-4-(pyridin-2-ylmethoxy)phenylamino)-3-cyano-7-(tetrahydrofuran-3-yloxy)quinolin-6-yl)but-2-enamide
- (E)-N-(4-(3-chloro-4-fluorophenylamino)-3-cyano-7-(tetrahydrofuran-3-yloxy)quinolin-6-yl)-4-(dimethylamino)-but-2-enamide
Key Differences :
- Substituent Diversity : The target compound’s 4-ethylphenyl group replaces halogenated (e.g., Br, Cl) or fluorophenyl groups, likely reducing toxicity risks associated with halogen metabolism .
- Morpholine vs. Tetrahydrofuran : The morpholin-4-yl group in the target compound may offer better solubility than tetrahydrofuran-3-yloxy substituents, which are more lipophilic and prone to oxidative metabolism .
Enamide Derivatives in Building Blocks Catalogues (–5)
Examples include:
- 2-cyano-N-[4-(morpholin-4-yl)phenyl]-3-(2-nitrophenyl)prop-2-enamide ()
- 2-cyano-N-(4-methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-enamide ()
Key Differences :
- Nitrophenyl vs. The quinoline core in the target compound balances electron density, enhancing stability .
- Thiophene vs. Quinoline: The thiophene ring in the latter analog has lower aromatic surface area, which may weaken target binding compared to the quinoline-based structure .
XCT790: A Thiadiazolyl-Containing Analog ()
XCT790: (E)-3-[4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyano-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide
Key Differences :
- Thiadiazole vs. Ethylphenyl : The thiadiazole group in XCT790 is highly electronegative and may confer metabolic resistance but risks off-target interactions. The ethylphenyl group in the target compound offers a balance of hydrophobicity and metabolic stability .
- Trifluoromethyl Groups : XCT790’s CF₃ substituents enhance potency but increase synthetic complexity and cost compared to the simpler ethyl group in the target compound .
Morpholinium-Containing Analog ()
(E)-N-[[2-(morpholin-4-ium-4-ylmethyl)phenyl]methyl]-3-(2-nitrophenyl)prop-2-enamide
Key Differences :
- Charged vs. Neutral Morpholine : The morpholin-4-ium group in this analog introduces a positive charge, which may limit membrane permeability compared to the neutral morpholin-4-yl group in the target compound .
- Nitrophenyl vs. Quinoline: Similar to earlier examples, the nitro group’s electron-withdrawing effects contrast with the electron-rich quinoline core, affecting reactivity and stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
